molecular formula C13H14ClN3OS B2653362 5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034265-89-7

5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2653362
CAS No.: 2034265-89-7
M. Wt: 295.79
InChI Key: QNQAJWYUWDGSGB-UHFFFAOYSA-N
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Description

5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide is a novel chemical reagent designed for research and development purposes. This compound features a fused tetrahydropyrazolopyridine scaffold, a structure noted for its relevance in medicinal chemistry. Scientific literature has highlighted derivatives of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core as showing significant biological activity, such as serving as potent photosensitizers in photodynamic therapy, indicating the potential of this scaffold in developing therapeutic agents (Eur. J. Med. Chem. 2015, 103, 374-380) . The integration of a thiophene-2-carboxamide moiety further enhances its utility as a versatile building block in organic synthesis and drug discovery. Researchers can employ this compound in exploring structure-activity relationships, high-throughput screening, and as a key intermediate in the synthesis of more complex molecules targeting various disease pathways. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c14-12-5-4-11(19-12)13(18)15-7-9-8-16-17-6-2-1-3-10(9)17/h4-5,8H,1-3,6-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQAJWYUWDGSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC=C(S3)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound’s structure suggests potential activity as a ligand for various biological targets. It could be used in the design of new drugs or as a probe in biochemical studies.

Medicine

In medicinal chemistry, the compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring and the potential for functionalization.

Mechanism of Action

The mechanism of action of 5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The tetrahydropyrazolopyridine moiety could facilitate binding to specific protein targets, while the thiophene ring might enhance membrane permeability.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound N-(4-Methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-...
Core Structure Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyrimidine
Key Substituents 5-Cl-thiophene-2-carboxamide 5-Thienyl, 7-CF₃, 4-methoxybenzylamide
Molecular Weight (g/mol) ~350 (estimated) ~485
Solubility (LogP) Moderate (predicted LogP ~2.5) Higher lipophilicity (LogP ~3.8 due to CF₃ and methoxy groups)

Pharmacological and Functional Differences

  • In contrast, the 7-CF₃ group in the analogue increases metabolic stability and membrane permeability due to its strong electron-withdrawing nature .
  • Heterocyclic Core : The pyridine core in the target compound may offer better π-π stacking interactions compared to the pyrimidine core in the analogue, which could influence selectivity for specific enzyme isoforms.

Research Implications and Gaps

Further studies are needed to correlate the observed physicochemical properties with biological activity.

Biological Activity

5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring fused with a tetrahydropyrazolo moiety. Its molecular formula is C11H12ClN5OC_{11}H_{12}ClN_5O, and it has a molecular weight of 262.698 g/mol. The presence of the chloro group and the carboxamide functionality contributes to its biological activity.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antitumor Activity :
    • Pyrazole derivatives have shown significant inhibitory effects on various cancer cell lines. For instance, studies indicate that pyrazole compounds can inhibit BRAF(V600E) and EGFR pathways, which are crucial in tumor growth and proliferation .
    • A study demonstrated that certain pyrazole derivatives exhibited cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with enhanced activity observed when combined with doxorubicin .
  • Anti-inflammatory Effects :
    • Compounds similar to this compound have been evaluated for anti-inflammatory properties. Some derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .
    • In vivo studies have reported significant reductions in edema in animal models treated with pyrazole derivatives .
  • Antimicrobial Activity :
    • Pyrazole derivatives have also been recognized for their antimicrobial properties. Some studies report effective inhibition against various bacterial strains and fungi .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for key enzymes involved in cancer progression and inflammation (e.g., COX enzymes) .
  • Cell Cycle Arrest : Certain pyrazoles induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

  • Cytotoxicity in Breast Cancer :
    • A specific study tested several pyrazole compounds against MCF-7 and MDA-MB-231 cells. The results indicated that compounds containing halogen substituents exhibited higher cytotoxicity compared to their non-halogenated counterparts .
  • Combination Therapy :
    • In another investigation, the combination of pyrazole derivatives with doxorubicin demonstrated a synergistic effect, enhancing the overall efficacy against resistant breast cancer cell lines .

Data Summary Table

Activity TypeCompound TypeIC50 ValuesReference
AntitumorPyrazole DerivativesVaries (e.g., < 10 µM)
Anti-inflammatoryPyrazole Derivatives54.65 µg/mL (diclofenac)
AntimicrobialPyrazole DerivativesVaries by strain

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